molecular formula C6H12O2 B2412576 2-(Oxetan-2-yl)propan-1-ol CAS No. 1438898-86-2

2-(Oxetan-2-yl)propan-1-ol

Cat. No.: B2412576
CAS No.: 1438898-86-2
M. Wt: 116.16
InChI Key: LUGYGYBPXWUCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxetan-2-yl)propan-1-ol is an organic compound characterized by a four-membered oxetane ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-2-yl)propan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the propanol group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the ring expansion of oxirane to oxetane can be achieved using suitable reagents and catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions, often optimized for yield and purity. The process may include steps such as purification and isolation of the final product to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

2-(Oxetan-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The oxetane ring’s strain and reactivity play a crucial role in its chemical behavior. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological targets. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

  • 2-(Oxetan-3-yl)propan-1-ol
  • 3-(Oxetan-2-yl)propan-1-ol
  • 2-Methyloxetane

Comparison: 2-(Oxetan-2-yl)propan-1-ol is unique due to its specific ring structure and the position of the propanol groupCompared to similar compounds, this compound may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

2-(oxetan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(4-7)6-2-3-8-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGYGYBPXWUCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.